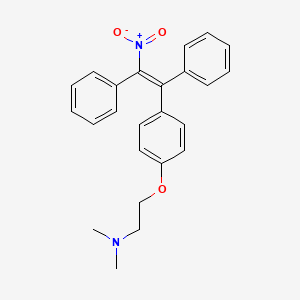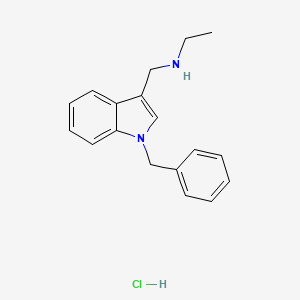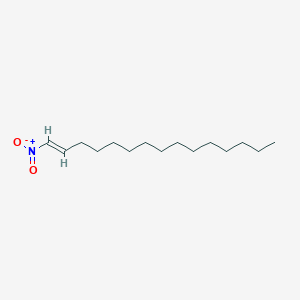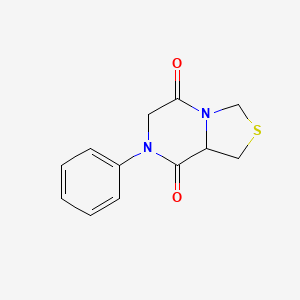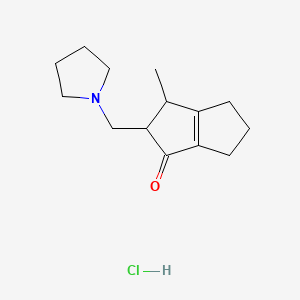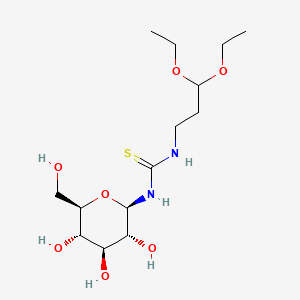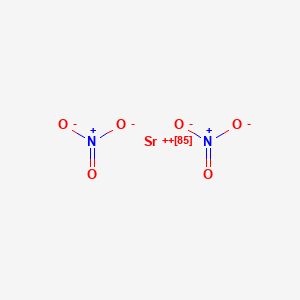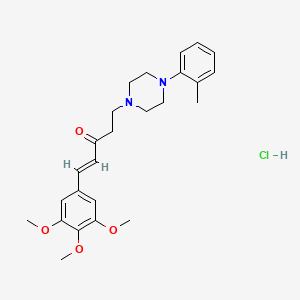
Piperazine, 1-o-tolyl-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-o-tolyl-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with an o-tolyl group and a 3,4,5-trimethoxycinnamoyl ethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-o-tolyl-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution with o-Tolyl Group: The piperazine ring is then substituted with an o-tolyl group using a Friedel-Crafts alkylation reaction.
Attachment of the 3,4,5-Trimethoxycinnamoyl Ethyl Group: This step involves the reaction of the substituted piperazine with 3,4,5-trimethoxycinnamic acid or its derivatives under appropriate conditions to form the desired product.
Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Piperazine, 1-o-tolyl-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Piperazine, 1-o-tolyl-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Piperazine, 1-o-tolyl-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific application.
類似化合物との比較
Similar Compounds
Piperazine Derivatives: Compounds like 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share structural similarities.
Cinnamoyl Derivatives: Compounds like cinnamoyl chloride and 3,4,5-trimethoxycinnamic acid are structurally related.
Uniqueness
Piperazine, 1-o-tolyl-4-(2-(3,4,5-trimethoxycinnamoyl)ethyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
37151-49-8 |
|---|---|
分子式 |
C25H33ClN2O4 |
分子量 |
461.0 g/mol |
IUPAC名 |
(E)-5-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one;hydrochloride |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-19-7-5-6-8-22(19)27-15-13-26(14-16-27)12-11-21(28)10-9-20-17-23(29-2)25(31-4)24(18-20)30-3;/h5-10,17-18H,11-16H2,1-4H3;1H/b10-9+; |
InChIキー |
BWYOJTILHQWIRQ-RRABGKBLSA-N |
異性体SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC.Cl |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)CCC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


